molecular formula C14H8BrFN2OS B368921 2-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 476297-70-8

2-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B368921
CAS RN: 476297-70-8
M. Wt: 351.2g/mol
InChI Key: WQYIBBDIXIFTIB-UHFFFAOYSA-N
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Description

“2-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” is a compound that contains a benzothiazole ring, which is a type of heterocyclic compound . Benzothiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazoles are generally synthesized through the condensation of 2-aminothiophenols with aldehydes . The substituents on the benzothiazole ring can greatly affect the biological outcomes .


Molecular Structure Analysis

The molecular structure of this compound would include a benzothiazole ring, which is a five-membered ring containing sulfur and nitrogen . The bromo, fluoro, and benzamide groups would be attached to this ring.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some benzothiazoles exhibit their biological effects through various targets .

Safety and Hazards

As with any chemical compound, handling “2-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions would likely involve exploring the biological activities of this compound and potentially developing it into a therapeutic agent, given the known biological activities of benzothiazoles .

properties

IUPAC Name

2-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrFN2OS/c15-10-4-2-1-3-9(10)13(19)18-14-17-11-6-5-8(16)7-12(11)20-14/h1-7H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYIBBDIXIFTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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